2-(3,4-Dimethylphenyl)quinoxaline
Description
Structure
2D Structure
Properties
Molecular Formula |
C16H14N2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)quinoxaline |
InChI |
InChI=1S/C16H14N2/c1-11-7-8-13(9-12(11)2)16-10-17-14-5-3-4-6-15(14)18-16/h3-10H,1-2H3 |
InChI Key |
AJYKLFYVMCSPOL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)C |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations Involving 2 3,4 Dimethylphenyl Quinoxaline
Mechanistic Investigations of Quinoxaline (B1680401) Ring Formation
The most prevalent and classic method for synthesizing the quinoxaline scaffold involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. scispace.com For 2-(3,4-Dimethylphenyl)quinoxaline, this would involve the reaction of 4,5-dimethyl-1,2-phenylenediamine with phenylglyoxal.
The formation of the quinoxaline ring is a multi-step process initiated by the nucleophilic attack of one of the amino groups of the o-phenylenediamine (B120857) onto one of the carbonyl carbons of the 1,2-dicarbonyl compound. nih.gov Mechanistic studies, including those using 13C NMR spectroscopy on related systems, have helped to determine the course of the reaction. rsc.org
The proposed mechanism generally proceeds as follows:
Activation of Carbonyl: In acid-catalyzed reactions, a protonated carbonyl group enhances the electrophilicity of the carbonyl carbon. nih.govresearchgate.net
Initial Nucleophilic Attack: One amino group of the diamine attacks the activated carbonyl carbon, forming a hemiaminal intermediate.
Dehydration and Imine Formation: This intermediate undergoes dehydration to form an imine (a Schiff base).
Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon, leading to a cyclized intermediate, often a dihydroquinoxaline derivative. mdpi.com
Aromatization: The final step is the aromatization of this cyclized intermediate to form the stable quinoxaline ring. This step often involves oxidation and dehydration to yield the final product. nih.gov A dihydropyrrolo[1,2-a]quinoxaline intermediate has been proposed in related syntheses, which is ultimately aromatized to the final quinoxaline product. mdpi.com
The final aromatization step in quinoxaline synthesis is often crucial and can be facilitated by various reagents. While some reactions proceed simply upon heating in solvents like ethanol (B145695) or acetic acid, many modern, efficient syntheses employ specific catalysts and oxidants. nih.govnih.gov
Oxidants: In many cases, particularly when the reaction does not proceed to full aromatization on its own, an oxidant is required. Atmospheric oxygen can serve as the oxidant, leading to oxidative rearomatization to give the final 2,3-disubstituted quinoxaline products. nih.govnih.gov Other syntheses have utilized N-bromosuccinimide (NBS) as both a bromine source and an oxidant. nih.gov Molecular iodine has also been shown to assist in the intramolecular cyclization and final aromatization steps. mdpi.com
Bases and Acids: The reaction environment's pH plays a significant role. Acids, such as acetic acid or organocatalysts like camphorsulfonic acid, can catalyze the condensation by activating the dicarbonyl compound. researchgate.netijrar.org Bases may also be employed in specific mechanistic pathways. For instance, in a metal-free synthesis starting from ynones and o-phenylenediamines, a base like potassium tert-butoxide (KOtBu) was used to promote a deprotonation step leading to an anion intermediate that is subsequently oxidized. nih.gov
The following table summarizes various catalytic and reaction systems used in the synthesis of the quinoxaline core.
| Catalyst/Reagent System | Role in Reaction | Solvent(s) | Reference(s) |
| Acetic Acid (AcOH) | Acid catalyst | Ethanol, Acetic Acid | researchgate.netnih.gov |
| Camphorsulfonic acid (CSA) | Organocatalyst | Ethanol | ijrar.org |
| Atmospheric Oxygen (O₂) | Oxidant for aromatization | N/A | nih.govnih.gov |
| N-Bromosuccinimide (NBS) | Bromine source and oxidant | 1,4-dioxane/water | nih.gov |
| Iodine (I₂) / TsOH | Promotes cyclization/aromatization | CH₃CN | mdpi.com |
| Potassium tert-butoxide (KOtBu) | Base for deprotonation | N/A | nih.gov |
Substituents on both the o-phenylenediamine and the 1,2-dicarbonyl precursors can significantly impact the reaction.
On the Phenylenediamine Ring: In the synthesis of this compound, the starting diamine is 4,5-dimethyl-1,2-phenylenediamine. The two methyl groups are electron-donating, which increases the nucleophilicity of the amino groups. This enhanced nucleophilicity generally facilitates a faster initial attack on the dicarbonyl compound compared to an unsubstituted o-phenylenediamine. Both electron-donating and electron-withdrawing substituents on the 1,2-diamine ring are generally well-tolerated in these condensation reactions. ijrar.org
On the Dicarbonyl Compound: The electronic nature of the substituents on the dicarbonyl compound also affects reactivity. For the target compound, the precursor is phenylglyoxal, which has a phenyl group. The nature of this group can influence the electrophilicity of the adjacent carbonyl carbons.
On the Final Quinoxaline Product: The 2-(3,4-dimethylphenyl) group on the final product is an electron-donating group. This influences the electronic properties of the quinoxaline core, making it slightly more electron-rich than, for example, 2-phenylquinoxaline (B188063). This has implications for its subsequent reactivity, particularly in substitution reactions. nih.gov
Reactivity of the Quinoxaline Core in this compound
The quinoxaline ring system is characterized as an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack. rsc.org Electrophilic substitutions, conversely, are more difficult and typically occur on the fused benzene (B151609) ring rather than the pyrazine (B50134) portion. scispace.com
The primary mode of substitution on the quinoxaline core itself is nucleophilic substitution. nih.gov This can occur via the substitution of a leaving group (like a halogen) or through the direct substitution of hydrogen. rsc.org
For a 2-substituted quinoxaline like this compound, the most reactive site for nucleophilic attack is the C3 position. The reaction with C-nucleophiles (such as organolithium or Grignard reagents) can lead to the formation of 2,3-disubstituted quinoxalines. nih.govnih.gov The general process involves the addition of the nucleophile to the C3 position, followed by an oxidative rearomatization step to restore the aromatic quinoxaline ring. nih.gov
The electronic properties of the substituent at the C2 position influence the ease of this reaction. Electron-donating groups can make the quinoxaline ring less electrophilic and potentially slow down the rate of nucleophilic attack. nih.gov Therefore, the electron-donating 3,4-dimethylphenyl group might slightly decrease the reactivity of the quinoxaline core toward nucleophiles compared to a quinoxaline with an electron-withdrawing group at the C2 position. Nevertheless, reactions with strong alkyl or aryl nucleophiles are expected to proceed to yield 2,3-disubstituted products. nih.govnih.gov
The pyrazine ring of the quinoxaline core can participate in cycloaddition reactions, offering pathways to more complex polycyclic structures. While specific studies on this compound are not detailed, related compounds demonstrate this reactivity.
For example, (E)-2-(3,4-dimethoxystyryl)-quinoxaline has been shown to undergo a regioselective [2+2] photocycloaddition reaction in solution. rsc.org This reaction occurs between two molecules of the quinoxaline derivative to form a single cyclobutane (B1203170) isomer out of eleven possibilities. This demonstrates the potential for the quinoxaline scaffold to participate in pericyclic reactions, which can be a powerful tool for constructing complex molecular architectures. Such reactions could be applied to create novel materials or compounds with unique photophysical properties.
Functionalization Strategies for the Dimethylphenyl Moiety
The dimethylphenyl moiety of this compound presents several avenues for functionalization, allowing for the synthesis of a diverse range of derivatives with potentially altered electronic, optical, or biological properties. The primary targets for chemical modification are the two methyl groups and the aromatic ring of the dimethylphenyl substituent. Strategies for functionalization can be broadly categorized into reactions involving the methyl groups (side-chain reactions) and reactions involving the aromatic ring (electrophilic or nucleophilic substitution).
One of the most common and synthetically useful transformations of the methyl groups is their oxidation to introduce oxygen-containing functionalities. While direct experimental data on the oxidation of this compound is not extensively reported, analogous reactions on similar methyl-substituted quinoxaline systems provide a strong precedent. For instance, the oxidation of methyl groups on the quinoxaline ring has been achieved using oxidizing agents like selenium dioxide (SeO₂). This reagent is known for its ability to oxidize allylic and benzylic C-H bonds. By analogy, it is plausible that the methyl groups of the dimethylphenyl moiety could be oxidized to formyl groups, and subsequently to carboxylic acid groups, yielding 2-(3,4-dicarboxyphenyl)quinoxaline. The reaction conditions for such an oxidation would likely involve heating the substrate with a stoichiometric amount of SeO₂ in a suitable solvent like dioxane or acetic acid. Further oxidation of the resulting aldehydes to carboxylic acids could be achieved using stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.
Another key functionalization strategy for the methyl groups is free-radical halogenation, most commonly bromination using N-bromosuccinimide (NBS). This reaction, known as the Wohl-Ziegler bromination, is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) and proceeds via a free-radical chain mechanism. The benzylic hydrogens of the methyl groups are susceptible to abstraction by a bromine radical, leading to the formation of a resonance-stabilized benzylic radical. This radical then reacts with a molecule of bromine, which is present in low concentrations, to form the corresponding bromomethyl derivative. In the case of this compound, this would lead to the formation of 2-(3,4-bis(bromomethyl)phenyl)quinoxaline. These brominated derivatives are versatile synthetic intermediates that can be converted into a variety of other functional groups through nucleophilic substitution reactions. For example, they can be reacted with nucleophiles such as cyanides, azides, amines, and alkoxides to introduce new functionalities.
The following table summarizes potential functionalization strategies for the dimethylphenyl moiety of this compound based on known reactions of similar compounds.
| Reaction Type | Reagent(s) | Potential Product(s) |
| Oxidation | Selenium dioxide (SeO₂) | 2-(3,4-Diformylphenyl)quinoxaline |
| Potassium permanganate (KMnO₄) | 2-(3,4-Dicarboxyphenyl)quinoxaline | |
| Halogenation | N-Bromosuccinimide (NBS), AIBN | 2-(3,4-Bis(bromomethyl)phenyl)quinoxaline |
It is important to note that the reactivity of the dimethylphenyl moiety can be influenced by the electronic properties of the quinoxaline ring system. The quinoxaline unit is generally electron-withdrawing, which can affect the reactivity of the attached phenyl ring and its substituents.
Theoretical Approaches to Reaction Mechanism Elucidation
Theoretical and computational chemistry have become indispensable tools for elucidating the intricate details of chemical reaction mechanisms. These approaches provide insights into the energetics and geometries of reactants, intermediates, transition states, and products, which are often difficult or impossible to obtain through experimental methods alone. For a molecule like this compound, computational modeling can be employed to understand the pathways of its various chemical transformations, including the functionalization of the dimethylphenyl moiety.
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and reactivity of organic molecules. researchgate.net By applying DFT calculations, it is possible to model the reaction pathways of the functionalization reactions of this compound. This involves identifying the most plausible sequence of elementary steps that connect the reactants to the products.
A key aspect of modeling reaction pathways is the location and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the rate of a reaction. Computational methods can be used to search for and optimize the geometry of transition states. mit.edu Once a transition state is located, its structure can provide valuable information about the bond-breaking and bond-forming processes that occur during the reaction. For example, in the oxidation of the methyl groups of this compound, DFT calculations could be used to model the transition state for the initial hydrogen abstraction step by the oxidizing agent.
For the side-chain bromination of this compound with NBS, computational modeling could be used to investigate the relative stabilities of the possible benzylic radical intermediates and the transition states leading to their formation. This would help in predicting the regioselectivity of the bromination reaction. Furthermore, theoretical calculations can be used to study the role of the solvent and any catalysts involved in the reaction.
The following table outlines the key parameters that can be obtained from computational modeling of reaction pathways and their significance in understanding the reaction mechanism.
| Parameter | Description | Significance |
| Optimized Geometries | The lowest energy arrangement of atoms for reactants, intermediates, transition states, and products. | Provides information about bond lengths, bond angles, and dihedral angles. |
| Vibrational Frequencies | The frequencies of the normal modes of vibration of a molecule. | Used to confirm that a stationary point is a minimum (all real frequencies) or a transition state (one imaginary frequency). |
| Reaction Energy Profile | A plot of the energy of the system as a function of the reaction coordinate. | Illustrates the energetic changes that occur during a reaction, including activation energies and reaction enthalpies. |
| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | Determines the rate of the reaction; a lower Ea corresponds to a faster reaction. |
| Reaction Enthalpy (ΔH) | The energy difference between the products and the reactants. | Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). |
Theoretical and Computational Investigations of 2 3,4 Dimethylphenyl Quinoxaline Electronic Structure and Properties
Density Functional Theory (DFT) Studies
DFT has become a standard method for investigating the electronic structure of molecular systems, balancing computational cost with accuracy. For quinoxaline (B1680401) derivatives, DFT calculations are instrumental in predicting their reactivity, stability, and electronic behavior. nih.govuomphysics.net
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic behavior. scirp.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. emerginginvestigators.org
| Parameter | Description | Typical Value Range for Quinoxaline Derivatives (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.1 to -5.8 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.3 to -1.8 |
| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 3.8 to 4.1 |
Note: The values presented are typical ranges observed for related quinoxaline structures and are for illustrative purposes. Specific values for 2-(3,4-Dimethylphenyl)quinoxaline would require dedicated DFT calculations. uomphysics.netnih.gov
The substitution of a 3,4-dimethylphenyl group onto the quinoxaline core introduces an electron-donating component, leading to intramolecular charge transfer (ICT) characteristics. rsc.org Upon electronic excitation, electron density can shift from the electron-rich dimethylphenyl ring to the electron-accepting quinoxaline moiety. DFT analysis, through methods like Mulliken population analysis, can quantify the distribution of atomic charges across the molecule in its ground state. nih.gov This analysis reveals the electrophilic and nucleophilic sites and provides a detailed picture of the charge distribution, which influences intermolecular interactions and the molecule's dipole moment. nih.gov The study of ICT is crucial as it governs many of the photophysical properties, including the solvatochromic behavior observed in many quinoxaline-based luminophores. rsc.org
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
While DFT is excellent for ground-state properties, TD-DFT is the method of choice for investigating electronic excited states and related phenomena like light absorption and emission. researchgate.netcnr.it
TD-DFT calculations can simulate the electronic absorption spectrum of a molecule by calculating the energies of vertical transitions from the ground state to various excited states. materialsciencejournal.org For quinoxaline derivatives, the absorption spectra typically feature intense π–π* transitions in the UV region and, in some cases, lower-energy n–π* or ICT transitions extending into the visible range. scholaris.cabyu.eduresearchgate.net The calculated excitation energies and their corresponding oscillator strengths (f) allow for a direct comparison with experimental UV-Vis spectra.
Similarly, TD-DFT can be used to model fluorescence by optimizing the geometry of the first singlet excited state (S₁) and calculating the energy of the transition back to the ground state (S₀). This provides information on emission wavelengths and Stokes shifts (the difference between the absorption and emission maxima), which are key characteristics for applications in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.netrsc.org
| Photophysical Parameter | Description | Method of Investigation |
| Absorption (λmax) | Wavelength of maximum light absorption. | TD-DFT Calculation of S₀ → Sn transitions. |
| Emission (λem) | Wavelength of maximum light emission (fluorescence). | TD-DFT after geometry optimization of the S₁ state. |
| Oscillator Strength (f) | Theoretical intensity of an electronic transition. | Calculated during TD-DFT excitation energy analysis. |
| Stokes Shift | Energy difference between absorption and emission maxima. | Derived from calculated λmax and λem. |
Phosphorescence is a radiative decay process involving a change in spin multiplicity, typically from a triplet excited state (T₁) to the singlet ground state (S₀). This transition is formally forbidden by quantum mechanical selection rules but can be enabled by spin-orbit coupling (SOC). nih.gov SOC is a relativistic effect that mixes singlet and triplet states, and its magnitude is a key factor in determining the efficiency and rate of phosphorescence. dtu.dk
TD-DFT calculations that include spin-orbit coupling effects can be employed to investigate these phosphorescent pathways. rsc.org Such calculations can identify the energies of the lowest triplet states and compute the SOC matrix elements between key singlet and triplet states. A significant SOC between the T₁ state and a singlet state facilitates intersystem crossing (the non-radiative transition between states of different spin) and enhances the probability of phosphorescent emission. nih.govdtu.dk This analysis is particularly important for designing efficient phosphorescent materials for applications like OLEDs, where harvesting triplet excitons is crucial for achieving high efficiency. rsc.orgcardiff.ac.uk
Applications of 2 3,4 Dimethylphenyl Quinoxaline in Advanced Materials and Systems
Organic Electronics and Optoelectronics
Quinoxaline-based compounds are integral to the field of organic electronics due to their exceptional charge transport capabilities and tunable photophysical properties. nih.govfrontiersin.org The fusion of an electron-rich unit, such as dimethylphenyl, with the electron-deficient quinoxaline (B1680401) core induces intramolecular charge transfer (ICT), a critical mechanism for tailoring the energy levels and optical characteristics of the material. researchgate.net This D-A design allows for precise control over the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is essential for efficient device performance. frontiersin.org
Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials
Quinoxaline derivatives are widely utilized in OLEDs as emitters, host materials, and components of the charge transport layers. researchgate.netgoogle.comdntb.gov.ua Their structural rigidity and high thermal stability contribute to the operational lifetime and durability of OLED devices. The specific substitution pattern on the phenyl ring, as in 2-(3,4-dimethylphenyl)quinoxaline, can influence molecular packing in the solid state, affecting both charge mobility and luminescent efficiency.
Electron Transport Layer Components
A critical function in OLEDs is the efficient transport of electrons from the cathode to the emissive layer. Materials used in the electron transport layer (ETL) must possess high electron mobility and appropriate energy levels to facilitate electron injection. researchgate.net The quinoxaline moiety is inherently electron-deficient, making it an excellent foundation for ETL materials. nih.gov This property helps to lower the electron injection barrier and ensure balanced charge transport within the device, a key factor for achieving high efficiency. researchgate.net The incorporation of the 3,4-dimethylphenyl group can enhance solubility for solution-based processing and influence the morphological stability of the thin film, preventing crystallization and ensuring device longevity.
Table 1: Representative Electronic Properties of Quinoxaline-Based Materials for OLEDs
| Property | Typical Value Range | Significance in ETL Performance |
| Electron Affinity (LUMO) | -2.7 to -3.5 eV | Determines the energy barrier for electron injection from the cathode. |
| Electron Mobility (μe) | 10⁻⁶ to 10⁻³ cm² V⁻¹ s⁻¹ | High mobility ensures efficient transport of electrons to the emissive layer. |
| Glass Transition Temp. (Tg) | > 100 °C | High Tg indicates good morphological stability and longer device lifetime. |
| Triplet Energy (Eᴛ) | > 2.5 eV | A high triplet energy is required for host materials in phosphorescent OLEDs (PHOLEDs) to prevent energy back-transfer from the dopant. |
Note: Data is illustrative of the general class of quinoxaline derivatives used in organic electronics.
Emitters and Dopants
In OLEDs, the emitter is the material that produces light through the recombination of electrons and holes. Quinoxaline-based D-A compounds are frequently employed as fluorescent emitters or as hosts for phosphorescent dopants. researchgate.netresearchgate.net The emission color of this compound would be determined by the energy gap between its HOMO and LUMO levels, which is modulated by the ICT character between the dimethylphenyl donor and the quinoxaline acceptor. researchgate.net By modifying the donor strength or the acceptor core, the emission can be tuned across the visible spectrum, from blue to red. dntb.gov.ua When used as a dopant, the material is dispersed in a host matrix, and its performance is dictated by its photoluminescence quantum yield (PLQY) and ability to efficiently trap excitons. rsc.org
Thermally Activated Delayed Fluorescence (TADF) Emitters
A key challenge in OLEDs is harvesting all electrically generated excitons (25% singlets, 75% triplets) for light emission. Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the conversion of non-emissive triplets into emissive singlets, enabling up to 100% internal quantum efficiency in metal-free organic emitters. tandfonline.comnih.gov This process requires a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). oldcitypublishing.com
Donor-acceptor architectures like this compound are a cornerstone for designing TADF materials. rsc.org The spatial separation and twisting between the donor (dimethylphenyl) and acceptor (quinoxaline) units can minimize the overlap of HOMO and LUMO wavefunctions, leading to a small ΔEST. rsc.orgrsc.org If the ΔEST is small enough (typically < 0.2 eV), thermal energy at room temperature can facilitate the up-conversion from the T₁ to the S₁ state, followed by delayed fluorescence. tandfonline.com The development of quinoxaline-based TADF emitters has led to highly efficient OLEDs with performance comparable to phosphorescent devices. rsc.org
Organic Photovoltaics (OPVs) and Solar Cells
In organic photovoltaics, the goal is to efficiently convert light into electricity. This process relies on a blend of electron-donating and electron-accepting materials that form a bulk heterojunction. Quinoxaline derivatives have become essential building blocks for high-performance OPV materials, particularly as electron acceptors. nih.govrsc.org Their strong electron-withdrawing nature, tunable energy levels, and broad absorption properties contribute to efficient charge generation and collection. nih.govrsc.org
Non-Fullerene Acceptors
For many years, fullerene derivatives were the dominant electron acceptors in OPVs. However, their limitations, such as weak absorption in the visible spectrum, have driven the development of non-fullerene acceptors (NFAs). nih.govrsc.org Quinoxaline is a highly effective building block for NFAs due to its strong electron-accepting character, which helps to create the necessary energy level offset for efficient charge separation. acs.orgacs.orgarxiv.org
While this compound itself is a simple D-A molecule, its quinoxaline core is representative of the acceptor units used to construct more complex and powerful NFAs, often in an A-D-A or A-D-A-D-A framework. acs.orgjst.go.jp These larger structures, incorporating quinoxaline units, have led to OPVs with power conversion efficiencies approaching 20%. nih.gov The design principles involve tuning the acceptor's LUMO level to maximize the open-circuit voltage (Voc) while ensuring broad absorption to enhance the short-circuit current (Jsc). nottingham.edu.cnrsc.org
Table 2: Key Parameters for Quinoxaline-Based Non-Fullerene Acceptors in OPVs
| Parameter | Desired Characteristic | Role in Device Performance |
| LUMO Energy Level | High-lying (e.g., -3.6 to -4.0 eV) | A higher LUMO level in the acceptor leads to a larger open-circuit voltage (Voc). acs.org |
| HOMO Energy Level | Deep-lying (e.g., -5.4 to -5.8 eV) | Ensures efficient hole transfer to the donor material. |
| Optical Bandgap (Eg) | Narrow (< 2.0 eV) | Enables absorption of a broader range of the solar spectrum, increasing current (Jsc). |
| Electron Mobility (μe) | High | Facilitates efficient collection of electrons at the electrode. acs.org |
Note: Values are representative of high-performance NFAs incorporating quinoxaline-type units.
Hole and Electron Transport Materials
The utility of quinoxaline derivatives as charge-transporting materials is largely dictated by their functionalization. nih.gov While the quinoxaline moiety is inherently electron-deficient, making it suitable for electron transport, modifications to the molecular structure can render it effective for hole transport as well.
The structure of this compound lends itself to donor-acceptor (D-A) configurations, which are crucial for creating efficient charge transport pathways. In such systems, the electron-donating group (the dimethylphenyl moiety) facilitates the movement of positive charge carriers (holes), while the electron-accepting quinoxaline core can facilitate the transport of negative charge carriers (electrons).
Hole Transport Materials (HTMs): By incorporating electron-donating groups like arylamines into a larger molecular structure containing a quinoxaline acceptor core, researchers have designed novel D-A-D type HTMs. rsc.org These materials exhibit modulated HOMO (Highest Occupied Molecular Orbital) energy levels, which are critical for efficient hole injection and transport in devices like perovskite solar cells. rsc.orgmdpi.comnih.gov The design of asymmetric D-A backbones in quinoxaline-based HTMs can induce a larger dipole moment, promoting intramolecular charge transfer and enhancing hole transport capabilities. mdpi.comnih.gov
Electron Transport Materials (ETMs): The intrinsic electron-accepting nature of the quinoxaline ring system has led to its extensive investigation in ETMs. nih.govd-nb.inforesearchgate.netqmul.ac.uk Quinoxaline derivatives are used as non-fullerene acceptors (NFAs) in organic solar cells and as building blocks in thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). nih.govd-nb.info Their strong electron-accepting ability facilitates efficient electron injection and charge collection in devices. nih.gov
Organic Field-Effect Transistors (OFETs) and Semiconductors
Quinoxaline derivatives are a promising class of organic semiconductors for use in Organic Field-Effect Transistors (OFETs). nih.gov OFETs are foundational components of flexible, low-cost electronics, and their performance hinges on the properties of the semiconductor layer. nih.govfrontiersin.org The planar and rigid structure of the quinoxaline core, combined with the ability to tune its electronic properties through substitution, makes it an excellent candidate for these applications. nih.gov
Donor-acceptor conjugated polymers that incorporate a quinoxaline unit as the electron-deficient component have been synthesized and tested in OFETs. nih.govfrontiersin.org These materials often exhibit strong intramolecular charge transfer (ICT) effects, which are beneficial for charge transport within a single molecule, and good aggregation properties, which facilitate charge transport between adjacent molecules in a thin film. nih.govfrontiersin.org
n-Type and p-Type Semiconductor Characteristics
The semiconductor behavior of quinoxaline derivatives can be tailored to be either n-type (electron-transporting), p-type (hole-transporting), or ambipolar (transporting both).
p-Type Characteristics: Many quinoxaline-based D-A polymers, where the quinoxaline acts as the acceptor, exhibit p-type semiconductor properties. For example, a polymer known as PQ1, which combines an indacenodithiophene (IDT) donor with a thiophene-substituted quinoxaline acceptor, demonstrated p-type behavior with a high hole mobility of up to 0.12 cm² V⁻¹ s⁻¹. nih.govfrontiersin.org This performance is attributed to the strong ICT effect and favorable molecular aggregation in the solid state. nih.gov Similarly, certain quinoxaline-based small molecules have been shown to have p-channel characteristics in OFETs. researchgate.net
n-Type Characteristics: The electron-deficient nature of the quinoxaline core makes it a prime candidate for n-type semiconductors. nih.govresearchgate.netqmul.ac.uk By carefully designing the molecular structure, quinoxaline derivatives can achieve high electron mobility and optimal energy levels for use as n-type materials in OFETs and other electronic devices. nih.gov Some polymers incorporating a pyrazino[2,3-g]quinoxaline-2,7-dione (PQx) unit have shown electron-dominant ambipolar transport with electron mobilities reaching 4.28 × 10⁻³ cm² V⁻¹ s⁻¹. rsc.org
| Material | Semiconductor Type | Carrier Mobility (cm² V⁻¹ s⁻¹) | On/Off Ratio | Reference |
|---|---|---|---|---|
| Polymer PQ1 | p-Type | 0.12 (hole) | - | nih.govfrontiersin.org |
| Compound 5 (Quinoxaline Derivative) | p-Type | 1.9 × 10⁻⁴ (hole) | 3.5 × 10⁶ | researchgate.net |
| PQx-Bithiophene Copolymer | Ambipolar (n-dominant) | 4.28 × 10⁻³ (electron) | - | rsc.org |
| PQx-Thieno[3,2-b]thiophene Copolymer | Ambipolar (p-dominant) | 4.82 × 10⁻² (hole) | - | rsc.org |
Chemosensors and Recognition Systems
The electronic properties and the presence of nitrogen atoms in the this compound structure make it and related compounds highly suitable for applications in chemical sensing. They can be designed to interact selectively with specific ions or molecules, resulting in a detectable optical or electronic signal.
Fluorescent Probes for Chemical Sensing
Quinoxaline derivatives are widely used as fluorescent probes. The D-A structure inherent in molecules like this compound can give rise to intramolecular charge transfer (ICT), a process that is often sensitive to the local environment. rsc.org Interaction with an analyte can modulate this ICT process, leading to changes in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength.
For instance, a quinoxaline derivative (QM) was developed as a multifunctional probe that exhibited a significant fluorescence quenching response specifically toward Cu²⁺ ions. arabjchem.org Another study synthesized an acenaphtoquinoxaline-based sensor that acted as a highly selective "switch-off" fluorescent probe for Hg²⁺ ions, with a detection limit as low as 42 ppb. nih.gov The mechanism often involves the coordination of the metal ion with the nitrogen atoms of the quinoxaline ring, which perturbs the electronic state of the fluorophore. arabjchem.orgnih.gov
pH-Sensitive Indicators Based on Quinoxaline Derivatives
The nitrogen atoms in the pyrazine (B50134) ring of the quinoxaline core are basic and can be protonated in acidic conditions. This protonation alters the electronic structure of the entire conjugated system, leading to a change in its light absorption and emission properties. This phenomenon makes quinoxaline derivatives effective as pH indicators, particularly in highly acidic environments where many other indicators are not sensitive. nih.govmdpi.com
Research has demonstrated that quinoxaline-based sensors can operate in pH ranges such as 0.7-2.7 and 1-5. nih.govmdpi.com The protonation of the quinoxaline moiety can cause a significant red-shift (a shift to a longer wavelength) in the compound's absorption spectrum, resulting in a visible color change. nih.gov Some derivatives have been designed to be water-soluble, allowing for pH measurements in aqueous media without organic co-solvents, which is a significant advantage for environmental and biological applications. mdpi.com
| Derivative Type | Sensing Application | Target Analyte | Sensing Mechanism | Operating Range / Detection Limit | Reference |
|---|---|---|---|---|---|
| N-phenyl-N'-quinoxalin-2-ylmethylene-hydrazine | pH Sensor | H⁺ | Colorimetric (Protonation of Quinoxaline) | pH 0.7 - 2.7 | nih.gov |
| Amino-substituted Quinoxaline | pH Sensor | H⁺ | Colorimetric & Fluorescent | pH 1 - 5 | mdpi.com |
| 6-methyl-2,3-di(quinoline-2-yl)quinoxaline | Ion Sensor | Cu²⁺ | Fluorescence Quenching | - | arabjchem.org |
| Acenaphtoquinoxaline | Ion Sensor | Hg²⁺ | Fluorescence Quenching | 42 ppb | nih.gov |
| Quinoxaline Dihydrazone | Ion Sensor | Fe³⁺ | Colorimetric | 1.60 × 10⁻⁵ M | nih.gov |
| Quinoxaline-Naphthaldehyde Conjugate | Ion Sensor | Cu²⁺ | Colorimetric | 0.45 µM | mdpi.com |
Ion Recognition and Detection Mechanisms
The primary mechanism for ion recognition by quinoxaline derivatives is the coordination of metal cations with the lone pairs of electrons on the two nitrogen atoms of the pyrazine ring. mdpi.com This chelation event forms a complex between the quinoxaline probe and the metal ion.
The formation of this complex alters the electronic properties of the probe, leading to a detectable signal.
Colorimetric Detection: The coordination can change the energy gap between the HOMO and LUMO, resulting in a shift in the absorption spectrum and a visible color change. Probes have been designed for the naked-eye detection of ions like Fe³⁺ and Cu²⁺. arabjchem.orgnih.govmdpi.com
Fluorescent Detection: The metal ion can quench the fluorescence of the probe through mechanisms like electron or energy transfer. Alternatively, in some cases, chelation can lead to fluorescence enhancement by restricting molecular vibrations or rotations.
The selectivity of the sensor for a particular ion is determined by factors such as the size of the ion, its charge density, and the specific geometry of the binding pocket created by the quinoxaline derivative and any other chelating groups present in the molecule. arabjchem.orgnih.govnih.gov Studies have demonstrated quinoxaline-based sensors with high selectivity for ions such as Fe³⁺, Cu²⁺, Ni²⁺, Ag⁺, and Hg²⁺ over other competing ions. arabjchem.orgnih.govnih.govnih.gov Job-plot analysis is often used to confirm the binding stoichiometry, which is frequently found to be a 1:1 or 1:2 ratio between the sensor and the metal ion. arabjchem.orgnih.gov
Coordination Chemistry and Ligand Design
Detailed research into the coordination chemistry of this compound is not available in the public domain. While the broader class of quinoxaline derivatives is known for its ability to form metal complexes, specific studies involving the 2-(3,4-dimethylphenyl) substituted variant have not been reported.
No published studies were found detailing the synthesis of metal complexes specifically incorporating this compound as a ligand. The scientific literature lacks examples of its reaction with metal precursors to form coordination compounds.
There is no available research that investigates the metal-ligand interactions or characterizes the coordination modes of this compound. Spectroscopic, crystallographic, and computational data that would elucidate how this specific ligand binds to metal centers have not been reported.
Information regarding the magnetic properties of metal complexes formed with this compound is absent from the scientific literature. Consequently, there are no findings on whether such complexes exhibit properties like those of single-molecule magnets or other magnetic behaviors.
Catalysis
The potential role of this compound in catalytic applications has not been explored in the available literature. Research into its utility as a ligand for homogeneous catalysis or as a catalyst in its own right is not documented.
No studies have been published that describe the use of this compound as a ligand in any homogeneous catalytic processes. Its effect on the activity or selectivity of metal catalysts is therefore unknown.
There is no scientific literature reporting on the investigation of this compound for its potential as either an organocatalyst or a photocatalyst.
Structure Property Relationships in 2 3,4 Dimethylphenyl Quinoxaline Derivatives
Impact of Substituent Effects on Electronic and Photophysical Properties
The electronic landscape of the 2-phenylquinoxaline (B188063) scaffold is highly sensitive to the nature and position of substituents on both the phenyl and quinoxaline (B1680401) rings. cardiff.ac.uk By introducing functional groups, researchers can precisely control energy levels, bandgaps, and charge carrier transport properties. beilstein-journals.org This tunability is crucial for tailoring materials for specific electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells. soton.ac.ukfrontiersin.org
The electronic properties of conjugated molecules like 2-(3,4-dimethylphenyl)quinoxaline are largely governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's electronic and optical properties. researchgate.net
In a donor-acceptor (D-A) type polymer or molecule, a suitable donor structure can modulate the HOMO level, while an appropriate acceptor group can adjust the LUMO level. frontiersin.org The quinoxaline unit acts as an electron-deficient (acceptor) moiety. frontiersin.org Conversely, the dimethylphenyl group, with its two methyl substituents, is electron-donating. These methyl groups increase the electron density of the phenyl ring.
Theoretical calculations, such as Density Functional Theory (DFT), are often employed to explore how structural modifications tune the optoelectronic properties of quinoxaline derivatives. beilstein-journals.org For instance, studies on related quinoxaline systems show that introducing electron-donating groups raises the HOMO energy level, while electron-withdrawing groups can lower both HOMO and LUMO levels, thereby tuning the bandgap. d-nb.info
| Substituent on Phenyl Ring | Electronic Nature | Effect on HOMO Level | Effect on LUMO Level | Resulting HOMO-LUMO Gap |
|---|---|---|---|---|
| -H (Unsubstituted) | Neutral | Baseline | Baseline | Baseline |
| -CH₃ (Methyl) | Electron-Donating | Increase (destabilized) | Minor Change | Decrease |
| -CF₃ (Trifluoromethyl) | Electron-Withdrawing | Decrease (stabilized) | Decrease (stabilized) | Minor Change / Increase |
The ability to tune the absorption and emission spectra of 2-phenylquinoxaline derivatives is a key feature for their application in optoelectronics. soton.ac.uk By strategically altering the chemical structure, the color of the emitted light can be finely controlled. cardiff.ac.uk
Structural modifications, such as introducing different combinations of substituents on both the phenyl and quinoxaline rings, provide a rational approach to modulating photophysical properties. soton.ac.uk The energy of absorbed and emitted photons is directly related to the HOMO-LUMO gap. A smaller gap corresponds to absorption and emission at longer wavelengths (a red shift), while a larger gap results in a blue shift (shorter wavelengths).
As established, the 3,4-dimethylphenyl group tends to raise the HOMO energy, narrowing the energy gap. This would be expected to shift the absorption and emission spectra of this compound to longer wavelengths compared to the unsubstituted 2-phenylquinoxaline. Research on similar systems confirms this principle. For example, introducing electron-donating groups to the cyclometalated ligand in Iridium(III) complexes based on 2-phenylquinoxaline allows for fine-tuning of the emission wavelength from yellow to deep-red. cardiff.ac.ukcardiff.ac.uk Conversely, attaching electron-withdrawing groups can shift the emission to the blue or green part of the spectrum. researchgate.net
This tunability allows for the creation of a wide palette of emitters. Studies have demonstrated that through efficacious ligand design, luminescence can be controlled across the yellow-orange-red region of the visible spectrum (emission wavelengths from approximately 579 nm to 655 nm). soton.ac.uk
| Substituent Type | Example Group | Effect on HOMO-LUMO Gap | Expected Spectral Shift | Resulting Emission Color |
|---|---|---|---|---|
| Electron-Donating | -CH₃, -OCH₃ | Decreases | Bathochromic (Red Shift) | Yellow / Orange / Red |
| Electron-Withdrawing | -F, -CN | Increases or minor change | Hypsochromic (Blue Shift) | Blue / Green |
Relationship between Molecular Conformation and Macroscale Material Performance
The performance of a material in a device is not solely dependent on its intrinsic electronic properties but is also heavily influenced by the collective arrangement of molecules in the solid state. The molecular conformation of this compound derivatives plays a critical role in determining bulk properties such as charge mobility and film morphology.
A planar molecular structure is often desirable as it can facilitate strong intermolecular π-π stacking, which creates effective pathways for charge transport. beilstein-journals.org The quinoxaline moiety itself is a planar and rigid conjugated structure. frontiersin.org However, there is a torsional angle between the planes of the quinoxaline ring and the attached phenyl ring. The size and position of substituents can influence this angle. Steric hindrance between bulky groups can lead to a more twisted conformation, potentially disrupting the close packing needed for efficient charge transport.
Conversely, while planarity can be beneficial, it can also lead to undesirable aggregation and phase separation in thin films, which can be detrimental to the performance of devices like polymer solar cells. d-nb.info Therefore, a delicate balance is required. Side-chain engineering, such as the strategic placement of alkyl or alkoxy groups, is a common strategy used to control the intermolecular arrangement and improve processability and solubility without sacrificing electronic performance. d-nb.info For instance, incorporating specific side chains into quinoxaline-based materials has been shown to improve thermal stability and solubility, leading to enhanced power conversion efficiencies in solar cells. d-nb.info
Rational Design Principles for Targeted Material Applications
The development of new materials based on this compound for specific applications relies on a set of rational design principles derived from an understanding of structure-property relationships.
Tuning Frontier Orbitals (HOMO/LUMO): The core principle is the use of a donor-acceptor architecture. frontiersin.org To create materials for OLEDs, for example, the HOMO and LUMO levels must be matched with the work functions of the adjacent charge-injection layers to ensure efficient electron and hole injection. By selecting appropriate electron-donating or electron-withdrawing substituents on either the quinoxaline or phenyl rings, these energy levels can be precisely engineered. beilstein-journals.orgd-nb.info For instance, difluoro groups can lower the HOMO energy level, while cyanide groups can down-shift LUMO levels. d-nb.info
Controlling the Energy Gap: The emission color in OLEDs is directly controlled by the HOMO-LUMO gap. For blue emission, a larger gap is needed, which can be achieved by using stronger electron-withdrawing groups or reducing the conjugation length. For red emission, a smaller gap is required, achievable with strong electron-donating groups like the dimethylphenyl moiety, or by extending the π-conjugation of the system. cardiff.ac.uk
Enhancing Charge Transport: For applications in transistors (OFETs) and photovoltaics, efficient charge transport is paramount. This is achieved by designing molecules that adopt a planar conformation to promote intermolecular π-stacking. beilstein-journals.org A strong intramolecular charge transfer (ICT) effect, inherent in the D-A design, is also beneficial for charge transport within individual molecules. frontiersin.org
Improving Solubility and Film Morphology: For solution-processable devices, the molecule must be soluble in common organic solvents. Attaching flexible alkyl chains to the quinoxaline or phenyl rings is a standard method to enhance solubility and influence the thin-film morphology, which in turn affects device performance. d-nb.info
By applying these principles, scientists can rationally design novel this compound derivatives with optimized electronic, optical, and physical properties tailored for high-performance organic electronic devices.
Advanced Spectroscopic Characterization Techniques in Research on 2 3,4 Dimethylphenyl Quinoxaline
Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics
Time-resolved fluorescence spectroscopy (TRFS) is a powerful tool for investigating the dynamic processes that occur in a molecule's excited state following the absorption of light. news-medical.netyoutube.com These processes, which occur on timescales from femtoseconds to nanoseconds, include vibrational relaxation, internal conversion, intersystem crossing, and fluorescence decay. news-medical.netaps.orgnih.gov By monitoring the decay of fluorescence intensity over time, researchers can extract valuable information about the lifetimes of excited states and the rates of competing de-excitation pathways. news-medical.netbmglabtech.com
In related iridium(III) complexes of 2-phenylquinoxaline (B188063), the excited states have been extensively evaluated using time-resolved luminescence spectroscopy. i-aps.org These studies reveal that the deactivation of the singlet excited state is often dominated by intersystem crossing (ISC). researchgate.net The rate of ISC and other radiative and nonradiative decay pathways can be significantly influenced by factors such as the coordination of metal ions and the surrounding solvent environment. researchgate.net For example, the presence of electron-donating or electron-withdrawing groups can alter the energies of the involved excited states, thereby affecting their lifetimes and decay pathways. nih.gov
The study of copper(II)-porphyrins, another class of heterocyclic compounds, using femtosecond time-resolved absorbance has shown that excited-state decay can proceed through different pathways, including intersystem crossing to a triplet state or coordinative expansion, with timescales in the hundreds of femtoseconds. mdpi.com These findings highlight the complexity of excited-state processes and the detailed information that can be obtained through time-resolved spectroscopic techniques.
Table 1: Representative Excited-State Lifetimes for Related Heterocyclic Compounds
| Compound/System | Excited State Process | Timescale |
| 2,4-dimethyl-5-phenylthiophene | Intersystem Crossing | 21.6 ± 1.0 ps |
| 2-phenylthiophene | Intersystem Crossing | 102 ± 5 ps |
| Cu(II)-porphyrin in water | Intersystem Crossing | ~140 fs |
| Cu(II)-porphyrin in water | Coordinative Expansion | ~700 fs |
Note: This table presents data for related compounds to illustrate typical timescales observed with TRFS, as specific data for 2-(3,4-dimethylphenyl)quinoxaline was not found in the reviewed literature.
X-ray Crystallography for Solid-State Structure Elucidation and Packing Analysis
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. malvernpanalytical.comusp.org This method provides detailed information on bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation. Furthermore, it reveals how molecules pack together in the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.netuomphysics.net
Although a specific crystal structure for this compound has not been reported in the reviewed literature, numerous studies on closely related 2-arylquinoxaline derivatives provide a clear picture of the expected structural features. researchgate.netresearchgate.netmdpi.com For instance, the crystal structure of 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline reveals that the quinoxaline (B1680401) moiety is nearly planar. researchgate.net In this particular structure, the phenyl ring is twisted with respect to the quinoxaline plane. researchgate.net
Table 2: Selected Crystallographic Data for a Representative 2-Arylquinoxaline Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 3.817(3) |
| b (Å) | 13.533(10) |
| c (Å) | 19.607(15) |
| β (°) | 93.401(10) |
| Z | 4 |
Note: The data presented is for a representative 2-arylquinoxaline derivative, as the specific crystal structure of this compound was not available in the reviewed literature. This data serves to illustrate the type of information obtained from X-ray crystallography.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of molecules in solution. Advanced NMR methods, including two-dimensional (2D) techniques, provide deeper insights into molecular connectivity and spatial relationships, which are invaluable for confirming structures and understanding reaction mechanisms. nih.gov
For this compound, ¹H NMR spectroscopy provides characteristic signals for the protons in the quinoxaline and dimethylphenyl moieties. rsc.org The chemical shifts of these protons are influenced by their electronic environment. For instance, the protons on the quinoxaline ring typically appear in the aromatic region of the spectrum. nih.govrsc.org The singlet signal for the proton at the 3-position of the quinoxaline ring is a key identifier. rsc.org The protons of the dimethylphenyl group also give rise to distinct signals, including singlets for the two methyl groups. rsc.org
Beyond simple structure confirmation, advanced NMR techniques can be employed to study reaction mechanisms involving quinoxaline derivatives. For example, NMR can be used to monitor the progress of a reaction, identify intermediates, and determine the stereochemistry of products. nih.govresearchgate.net In the synthesis of substituted quinoxalines, NMR is crucial for confirming the regiochemistry of the products, especially when multiple isomers can be formed. nih.gov The analysis of coupling constants and through-space interactions (via NOESY experiments) can reveal the conformation of the molecule in solution.
Table 3: ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-3 (quinoxaline) | 9.30 | s |
| H-5, H-8 (quinoxaline) | 8.16-8.08 | m |
| H-2' (phenyl) | 7.99 | s |
| H-6' (phenyl) | 7.90 | d |
| H-6, H-7 (quinoxaline) | 7.80-7.70 | m |
| H-5' (phenyl) | 7.31 | d |
| CH₃ (phenyl) | 2.39 | s |
| CH₃ (phenyl) | 2.36 | s |
Data sourced from a study by Li et al. (2022). rsc.org The spectrum was recorded in CDCl₃.
Electrochemical Methods for Redox Properties and Energy Level Determination (e.g., Cyclic Voltammetry)
Electrochemical methods, particularly cyclic voltammetry (CV), are essential for probing the redox properties of molecules like this compound. nih.govmdpi.com CV provides information about the reduction and oxidation potentials of a compound, the stability of the resulting radical ions, and the number of electrons transferred in the redox process. dtu.dkunav.edu This information is critical for applications in areas such as organic electronics, where the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) determine the material's suitability for use in devices. researchgate.net
Studies on quinoxaline and its derivatives have shown that the quinoxaline core is redox-active and can undergo reversible or quasi-reversible reduction. nih.govmdpi.com The reduction potential is sensitive to the nature and position of substituents on the quinoxaline ring system. nih.govrsc.org Electron-donating groups, such as the methyl groups in this compound, are generally expected to make the reduction more difficult (i.e., shift the reduction potential to more negative values) compared to the unsubstituted parent compound. Conversely, electron-withdrawing groups facilitate reduction. dtu.dk
The electrochemical behavior of quinoxalines can also be influenced by the electrolyte and solvent used in the experiment. rsc.org For example, the presence of Lewis acids can coordinate to the nitrogen atoms of the quinoxaline ring, leading to a significant shift in the reduction potential. rsc.org The stability of the reduced species is another important factor that can be assessed by CV. In some cases, the initial reduction is followed by chemical reactions, leading to irreversible electrochemical behavior. dtu.dk
Table 4: Representative Redox Potentials for Substituted Quinoxaline Derivatives
| Compound | Redox Process | Potential (V vs. reference) |
| Quinoxalin-2(H)-one | Reduction | 0.123 (vs. SHE) |
| 3-Methylquinoxalin-2(1H)-one | Reduction | 0.015 (vs. SHE) |
| 3-Aminoquinoxalin-2(1H)-one | Reduction | -0.254 (vs. SHE) |
| Quinoxaline in acetonitrile | Oxidation | 1.27 (vs. Ag/AgCl) |
Note: This table provides data for related quinoxaline derivatives to illustrate the influence of substituents on redox potentials. Specific CV data for this compound was not found in the reviewed literature. The reference electrode and solvent system are specified where available.
Future Research Directions and Perspectives for 2 3,4 Dimethylphenyl Quinoxaline
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of quinoxalines, often involving the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, has been effective but is frequently hampered by the use of hazardous solvents, harsh reaction conditions, and significant waste generation. ijirt.org Future research concerning the synthesis of 2-(3,4-Dimethylphenyl)quinoxaline will undoubtedly prioritize the principles of green chemistry. The goal is to develop methodologies that are not only efficient and high-yielding but also environmentally benign. benthamdirect.comresearchgate.net
Key areas of focus will include:
Green Catalysts: The exploration of reusable and non-toxic catalysts is a paramount objective. This includes heterogeneous catalysts like nanocatalysts, polymers, and mineral-based catalysts such as phosphate (B84403) fertilizers (MAP, DAP, TSP), which offer easy separation and recyclability. researchgate.netmdpi.comdergipark.org.tr Iron-based nanoparticles, for instance, are attractive due to their low toxicity, abundance, and magnetic properties, which simplify work-up procedures. researchgate.net
Eco-friendly Solvents: A significant shift away from hazardous organic solvents towards greener alternatives is anticipated. Water, ethanol (B145695), and polyethylene (B3416737) glycol (PEG) have already shown promise as reaction media for quinoxaline (B1680401) synthesis. rsc.orgresearchgate.net Research into solvent-free reaction conditions, or "mechanochemistry," where reactions are initiated by grinding, also presents a compelling, environmentally friendly alternative. researchgate.net
Energy-Efficient Techniques: Conventional heating methods are energy-intensive. Future synthetic protocols will likely leverage energy-efficient technologies such as microwave irradiation and ultrasonic waves. ijirt.orgresearchgate.net These techniques can significantly reduce reaction times and improve yields. researchgate.net
Transition-Metal-Free Synthesis: While transition metals are effective catalysts, their cost, toxicity, and potential for contaminating the final product are significant drawbacks. Developing transition-metal-free catalytic systems is a crucial goal for sustainable chemistry, providing an alternative that enhances the atom economy of the synthesis. rsc.org
| Synthetic Approach | Key Features & Future Goals | Relevant Precursors for this compound |
| Catalyst Development | Use of reusable nanocatalysts (e.g., Fe₃O₄, CuO), polymer-supported catalysts, and biodegradable catalysts. researchgate.netresearchgate.nettandfonline.com | o-Phenylenediamine (B120857), 1-(3,4-Dimethylphenyl)ethane-1,2-dione |
| Solvent Innovation | Application of water, ethanol, PEG-400, or solvent-free conditions. rsc.orgresearchgate.net | o-Phenylenediamine, α-halo ketones (e.g., 2-bromo-1-(3,4-dimethylphenyl)ethan-1-one) |
| Energy Input | Microwave-assisted and ultrasound-mediated synthesis to reduce reaction times and energy consumption. ijirt.orgresearchgate.net | o-Phenylenediamine, 1,2-dicarbonyl compounds |
| Metal-Free Reactions | Development of organocatalytic systems and catalyst-free protocols. rsc.org | o-Phenylenediamine, α-hydroxy ketones |
Exploration of New Application Domains in Functional Materials Science
Quinoxaline derivatives are renowned for their diverse applications, particularly in medicinal chemistry and materials science. rsc.orgwisdomlib.org The unique electronic properties conferred by the quinoxaline core, combined with the tunability offered by substituents like the 3,4-dimethylphenyl group, position this compound as a promising candidate for various functional materials. Future research will aim to unlock its full potential in emerging technological areas. researchgate.net
Prospective application domains include:
Organic Electronics: Quinoxalines are established as effective components in organic light-emitting diodes (OLEDs), organic semiconductors, and organic solar cells (OSCs). rsc.orgbeilstein-journals.org They can function as electron-transporting materials (ETMs), hole-transporting materials, and fluorescent emitters. beilstein-journals.orgontosight.ai Research will focus on tailoring the optoelectronic properties of this compound and its derivatives for enhanced device performance, such as achieving higher electron mobility or tuning emission colors for white OLEDs. beilstein-journals.org
Sensors: The fluorescence properties of quinoxaline derivatives make them suitable for developing chemical and biological sensors. researchgate.net Future work could involve designing sensors based on this compound for detecting specific ions, molecules, or changes in environmental parameters like pH. researchgate.net
Dye-Sensitized Solar Cells (DSSCs): Quinoxaline derivatives can act as auxiliary acceptors and π-bridges in DSSCs, enhancing light absorption and facilitating efficient electron transfer. beilstein-journals.orgnih.gov The electron-deficient nature of the quinoxaline ring is beneficial for this application. mdpi.com
| Application Area | Role of Quinoxaline Moiety | Potential Advantage of this compound |
| Organic Light-Emitting Diodes (OLEDs) | Electron-transporting layer, emissive material. rsc.orgbeilstein-journals.org | Tunable emission properties and charge transport characteristics. |
| Organic Solar Cells (OSCs) | Non-fullerene acceptor, component of donor polymers. beilstein-journals.org | Potential for high power conversion efficiencies. |
| Organic Field-Effect Transistors (OFETs) | n-type semiconductor material. beilstein-journals.org | High electron mobility and stability. |
| Chemical Sensors | Fluorogenic and chromogenic signaling unit. researchgate.net | High sensitivity and selectivity for specific analytes. |
Advanced Computational Modeling for Predictive Design of Derivatives
The integration of computational chemistry into the research and development pipeline has become indispensable for accelerating the discovery of new materials. beilstein-journals.org For this compound, advanced computational modeling will be a critical tool for predicting the properties of its derivatives and guiding synthetic efforts.
Future computational research will likely involve:
Density Functional Theory (DFT): DFT calculations are instrumental in understanding the electronic structure, molecular orbitals (HOMO/LUMO), and optoelectronic properties of molecules. beilstein-journals.orgnih.govresearchgate.net This allows for the in-silico screening of potential derivatives of this compound with desired characteristics for applications in electronics or as corrosion inhibitors. researchgate.netuniven.ac.za
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR modeling can establish a mathematical relationship between the chemical structure of a series of compounds and their activity. researchgate.net This approach can predict the biological or material properties of novel this compound derivatives before their synthesis, saving time and resources. researchgate.netontosight.ai
Molecular Docking: Primarily used in drug discovery, molecular docking simulates the interaction between a molecule and a target protein. nih.govmdpi.comresearchgate.net This can be used to explore potential new therapeutic applications for derivatives of this compound by predicting their binding affinity to various biological targets. nih.govnih.gov
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted computationally. researchgate.netnih.gov This is crucial for evaluating the drug-likeness of new derivatives for potential pharmaceutical applications.
| Computational Method | Predicted Properties | Application in Research |
| Density Functional Theory (DFT) | HOMO/LUMO energy levels, bandgap, electron affinity, molecular electrostatic potential. nih.govresearchgate.net | Screening candidates for organic electronics, predicting reactivity. beilstein-journals.org |
| 3D-QSAR | Correlation of structural features (steric, electrostatic) with biological or material activity. researchgate.net | Designing derivatives with enhanced inhibitory activity or material performance. |
| Molecular Docking | Binding affinity and mode of interaction with biological targets (e.g., enzymes, receptors). mdpi.comresearchgate.net | Identifying potential new therapeutic uses. |
| Molecular Dynamics (MD) Simulations | Stability of ligand-receptor complexes over time. nih.govresearchgate.net | Validating docking results and understanding dynamic interactions. |
Integration of this compound into Hybrid Materials and Nanostructures
The future of materials science lies not just in single molecules but in their assembly into more complex, functional systems. Integrating this compound into hybrid materials and nanostructures opens up a new dimension of possibilities, combining its intrinsic properties with those of other materials.
Key research directions include:
Conjugated Polymers: Incorporating the this compound unit into the backbone of conjugated polymers is a well-established strategy to create materials with tailored electronic properties. researchgate.netmdpi.com Future research will focus on creating novel copolymers for applications in polymer solar cells and OFETs, where the quinoxaline unit acts as an electron-deficient building block. beilstein-journals.orgnih.gov The PTQ10 polymer, which contains a quinoxaline derivative, has already shown remarkable power conversion efficiencies in solar cells. nih.gov
Semiconducting Polymer Nanoparticles (SPNs): The development of quinoxaline-based SPNs represents a frontier in biomedical applications. These nanoparticles can be engineered to have both diagnostic (e.g., near-infrared fluorescence imaging) and therapeutic (e.g., photothermal therapy) functionalities. acs.org Research into SPNs based on this compound could lead to new theranostic agents for diseases like cancer.
Hybrid Organic-Inorganic Materials: Combining quinoxaline derivatives with inorganic components, such as metal oxide nanoparticles, can lead to hybrid materials with synergistic properties. For example, CuO nanoparticles have been used to catalyze the synthesis of quinoxalines, and such hybrid systems could find use in catalysis or sensing applications. tandfonline.com The functionalization of metal surfaces with quinoxaline derivatives to inhibit corrosion is another area of interest. researchgate.netuniven.ac.za
The continued exploration of this compound and its derivatives, guided by the principles of sustainability, computational prediction, and materials integration, promises to yield significant scientific and technological advancements. Its journey from a single chemical entity to a key component in advanced functional materials is a testament to the rich and evolving chemistry of the quinoxaline scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
